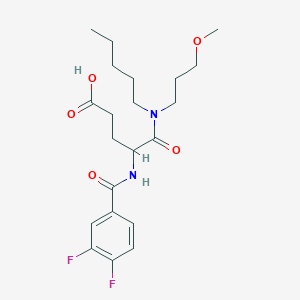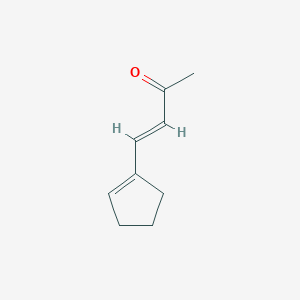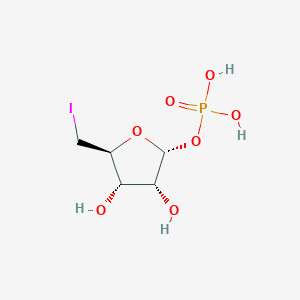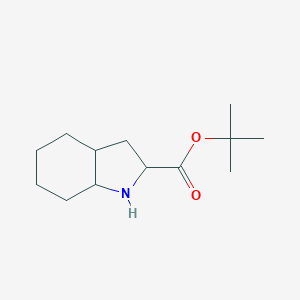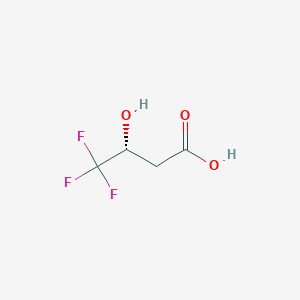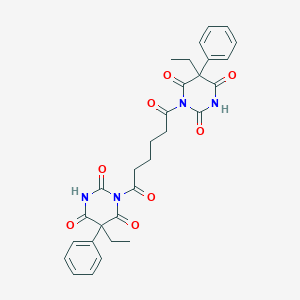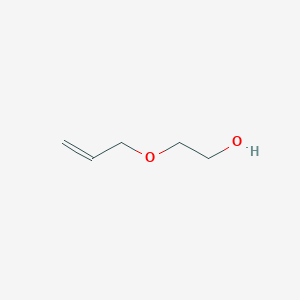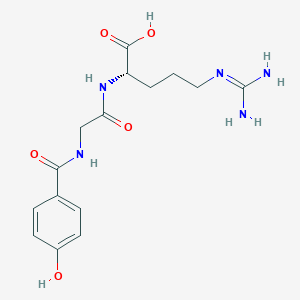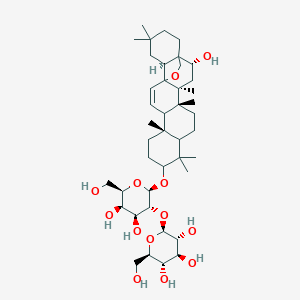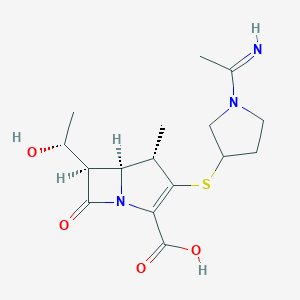![molecular formula C20H20N2S B034985 N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine CAS No. 104672-80-2](/img/structure/B34985.png)
N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine, also known as DPTH, is a heterocyclic compound that has been of interest to the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine has been investigated for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine has been shown to exhibit antitumor, anticonvulsant, and antidepressant activities. In material science, N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine has been used as a starting material for the synthesis of various heterocyclic compounds.
Mécanisme D'action
The mechanism of action of N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine has been shown to bind to the GABA-A receptor, which is involved in the regulation of anxiety and seizure activity. N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine has also been shown to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in the regulation of mood and emotion.
Effets Biochimiques Et Physiologiques
N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine has been shown to have various biochemical and physiological effects. In vitro studies have shown that N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine has anticonvulsant and antidepressant activities. N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine has also been shown to have anxiolytic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine in lab experiments is its relatively simple synthesis method. N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine can be synthesized using readily available starting materials and standard laboratory equipment. However, one of the limitations of using N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions of research for N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine. One direction is to investigate its potential applications in the treatment of neurological disorders, such as epilepsy and depression. Another direction is to explore its potential as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine involves the reaction of 2-aminothiophenol and benzaldehyde in the presence of acetic acid and hydrochloric acid. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography. The yield of N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine obtained through this method is reported to be around 60%.
Propriétés
Numéro CAS |
104672-80-2 |
|---|---|
Nom du produit |
N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine |
Formule moléculaire |
C20H20N2S |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine |
InChI |
InChI=1S/C20H20N2S/c1-3-8-16(9-4-1)21-20-18-12-7-13-19(18)22(14-15-23-20)17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 |
Clé InChI |
RFQHQYSXCRCMRA-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)N(CCSC2=NC3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1CC2=C(C1)N(CCSC2=NC3=CC=CC=C3)C4=CC=CC=C4 |
Synonymes |
N-[(5E)-1-Phenyl-1,2,3,6,7,8-hexahydro-5H-cyclopenta[e][1,4]thiazepin- 5-ylidene]aniline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B34905.png)
